Potassium pivalate

概要

説明

Potassium pivalate, also known as potassium trimethylacetate or potassium 2,2-dimethylpropionate, is a chemical compound with the molecular formula C5H9KO2. It is a white to almost white powder or crystalline solid that is highly soluble in water. This compound is derived from pivalic acid, a carboxylic acid with a tert-butyl group attached to the carbonyl carbon. This compound is used in various chemical reactions and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Potassium pivalate can be synthesized through the neutralization of pivalic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, and the resulting solution is evaporated to obtain the solid this compound. The reaction can be represented as follows:

C5H9COOH+KOH→C5H9COOK+H2O

Industrial Production Methods: In industrial settings, this compound is produced by reacting pivalic acid with potassium carbonate or potassium bicarbonate. The reaction is carried out in a solvent such as methanol or ethanol, and the product is isolated by filtration and drying. The reaction can be represented as follows:

2C5H9COOH+K2CO3→2C5H9COOK+H2O+CO2

化学反応の分析

Substitution Reactions

Potassium pivalate participates in nucleophilic substitution reactions, often acting as a carboxylate nucleophile. Key applications include:

-

Ester Formation : Reacts with alkyl halides (R–X) to produce pivalate esters under basic conditions .

Common bases include NaH or KOtBu, with reactions typically conducted in polar aprotic solvents .

| Substrate | Reagents/Conditions | Product | Yield/Selectivity |

|---|---|---|---|

| Benzyl bromide | KOPiv, KOtBu, THF | Benzyl pivalate | 85% |

Cross-Coupling Reactions

This compound enhances transition-metal-catalyzed cross-couplings, particularly in Miyaura borylation and Suzuki-Miyaura reactions:

Miyaura Borylation

In Pd-catalyzed borylation of aryl halides, KOPiv improves reaction kinetics and solubility compared to traditional bases like CsOAc .

-

Mechanism : Acts as a weak base to deprotonate intermediates while solubilizing Pd species.

| Aryl Halide | Product (Boronic Ester) | Catalyst Loading | Yield |

|---|---|---|---|

| 4-Bromotoluene | 4-Methylphenyl-Bpin | 2 mol% Pd | 92% |

Suzuki-Miyaura Telescoping

KOPiv enables one-pot borylation-Suzuki sequences for biaryl synthesis :

Oxidation and Reduction

-

Oxidation : Forms pivalic acid (C₅H₉COOH) using strong oxidizers like KMnO₄ .

-

Reduction : Converts to 2,2-dimethylpropanol (C₅H₁₁OH) via LiAlH₄ or NaBH₄ .

Reaction Environment Optimization

-

Solubility : KOPiv’s solubility in 2-PrOH reduces mass-transfer limitations in large-scale reactions .

-

Temperature : Reactions often proceed at 80–100°C, balancing efficiency and side-product formation .

| Parameter | Optimal Range | Impact on Reactivity |

|---|---|---|

| Solvent | THF/2-PrOH (3:1) | Maximizes base solubility |

| Catalyst | PdCl₂(dppf) | Enhances turnover frequency |

Synthetic Limitations and Side Reactions

科学的研究の応用

Scientific Research Applications

Potassium pivalate has several notable applications across different scientific domains:

Organic Chemistry

- Reagent in Synthesis: this compound serves as a reactive monocarboxylic acid, facilitating various organic synthesis reactions such as esterification and cross-coupling reactions.

- Rate Enhancement in Reactions: Studies have shown that this compound can significantly enhance reaction rates in palladium-catalyzed processes, such as the Miyaura borylation approach to synthesize complex molecules like verinurad .

Pharmaceutical Development

- Drug Delivery Systems: Research indicates potential uses of this compound as a stabilizing agent for pharmaceuticals, enhancing the solubility and bioavailability of active ingredients.

- Synthesis of Bioactive Molecules: Its reactivity allows for the synthesis of biologically active compounds, suggesting applications in drug discovery and development.

Materials Science

- Polymer Production: this compound is utilized in the production of polymers and resins due to its ability to form stable complexes with metals, which is beneficial in materials engineering.

- Coatings and Additives: The compound's unique properties make it suitable for use in coatings and additives that require enhanced stability and performance under various conditions.

Case Studies

- Significant Rate Enhancement via this compound:

-

Biological Activity Research:

- While specific biological activities are not extensively documented, ongoing studies are exploring its potential roles in biological systems due to its stability and reactivity.

作用機序

The mechanism of action of potassium pivalate involves its ability to act as a nucleophile in substitution reactions and as a reducing or oxidizing agent in redox reactions. Its molecular targets include various organic and inorganic compounds, and it can participate in a wide range of chemical pathways. The tert-butyl group in this compound provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.

類似化合物との比較

Potassium pivalate can be compared with other alkali metal pivalates, such as sodium pivalate and lithium pivalate. These compounds share similar chemical properties but differ in their reactivity and solubility. For example:

Sodium Pivalate: More soluble in water compared to this compound and has slightly different reactivity due to the smaller ionic radius of sodium.

Lithium Pivalate: Less soluble in water and has higher reactivity due to the smaller ionic radius of lithium.

This compound is unique due to its balance of solubility and reactivity, making it a versatile reagent in various chemical and industrial applications.

生物活性

Potassium pivalate, the potassium salt of pivalic acid, is a compound that has garnered attention for its potential biological activities, particularly in veterinary medicine and metabolic studies. This article delves into the biological effects, mechanisms, and relevant research findings associated with this compound, supported by data tables and case studies.

- Chemical Formula : C₅H₁₁KO₂

- Molecular Weight : 142.24 g/mol

- Physical Appearance : White to almost white crystalline powder

- Solubility : Sparingly soluble in water; slightly soluble in dimethyl sulfoxide

This compound is primarily recognized for its role in inducing secondary carnitine deficiency (CD). This effect is significant in both veterinary and human medicine, where it serves as a model for studying metabolic disorders related to carnitine metabolism. The compound's mechanism involves the reduction of free carnitine levels in tissues and plasma, which can lead to metabolic alterations.

1. Induction of Secondary Carnitine Deficiency

A study conducted on pigs demonstrated that administration of this compound resulted in a marked decrease in plasma and tissue concentrations of free carnitine and acetylcarnitine. Specifically, pigs treated with pivalate showed approximately 40–60% lower concentrations compared to control groups. This study also identified 140 differentially expressed genes (DEGs) linked to the innate immune response, suggesting that pivalate influences hepatic metabolism without causing significant overall hepatic changes .

Table 1: Differentially Expressed Genes (DEGs) Identified in Pigs Administered this compound

| Gene Symbol | Fold Change | Biological Process |

|---|---|---|

| Gene A | -1.5 | Immune response |

| Gene B | 1.3 | Metabolic process |

| Gene C | -2.0 | Lipid metabolism |

2. Clinical Applications in Veterinary Medicine

This compound is also used in veterinary practices, particularly as part of the treatment regimen for conditions such as hypoadrenocorticism in dogs. In a clinical trial involving desoxycorticosterone pivalate (DOCP), which is related to this compound, researchers noted significant changes in serum sodium and potassium levels post-treatment. The study highlighted that dogs receiving low doses exhibited different electrolyte balances compared to those on standard doses .

Table 2: Serum Electrolyte Levels Post-DOCP Treatment in Dogs

| Time Point (Days) | Sodium (mmol/L) | Potassium (mmol/L) | Na:K Ratio |

|---|---|---|---|

| 10-14 (First Dose) | 34.8 ± 3.5 | 4.1 ± 0.5 | 8.5 |

| 30 (First Dose) | 32.9 ± 3.2 | 4.0 ± 0.4 | 8.2 |

| 10-14 (Second Dose) | 36.6 ± 2.6 | 4.2 ± 0.6 | 8.7 |

Case Study: Secondary Carnitine Deficiency Induction

In a controlled experiment with 12 male pigs , the administration of this compound showcased its efficacy in inducing secondary CD, which was monitored through plasma metabolomics analyses. The results indicated a significant increase in acylcarnitine levels relative to free carnitine, further confirming the compound's role in altering lipid metabolism .

Case Study: Veterinary Application

Another study assessed the effects of DOCP treatment on dogs with adrenal insufficiency, where this compound's influence on electrolyte balance was critical for managing clinical outcomes. The study indicated that monitoring serum Na:K ratios could provide insights into treatment efficacy and potential side effects .

特性

IUPAC Name |

potassium;2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2.K/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMNHCSATCWAAQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

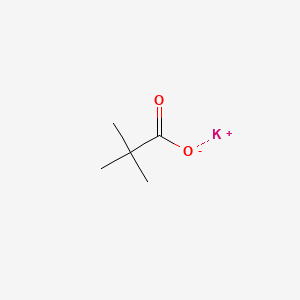

CC(C)(C)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19455-23-3 | |

| Record name | Potassium Trimethylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。